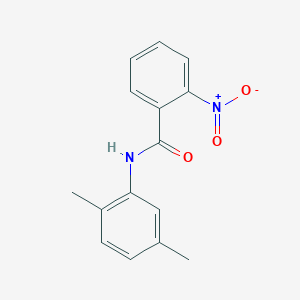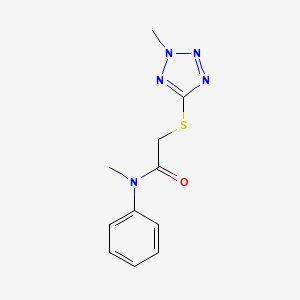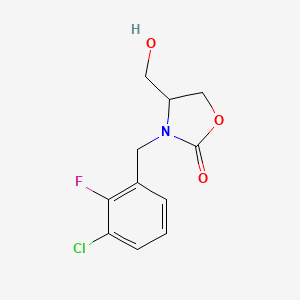
N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide is a useful research compound. Its molecular formula is C19H18Cl4N2O2 and its molecular weight is 448.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.009288 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Catalysis
In the field of synthetic chemistry, bis-ionic liquids have been utilized as effective catalysts for the synthesis of novel compounds. For instance, bis-ionic liquid 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) demonstrated efficiency in catalyzing the synthesis of novel benzoxazoles, offering advantages like solvent-free conditions, excellent yields, and reduced environmental consequences. These methodologies could be seen as parallel or related to the synthesis and applications of N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide in creating novel compounds or materials (Nikpassand, Zare Fekri, & Farokhian, 2015).
Antiprotozoal Activity
Research into antiprotozoal activity has led to the synthesis of compounds for medical applications. Although not directly linked to this compound, similar efforts in synthesizing derivatives for antimalarial and antitrypanosomal activity highlight the potential for developing therapeutic agents from structurally complex compounds (Das & Boykin, 1977).
Environmental Studies
In environmental science, the study of persistent organochlorine compounds like DDT and its metabolites, closely related in structure to this compound, has provided insights into the impact of these compounds on cognitive development. For example, in utero exposure to DDT was inversely associated with cognitive skills in preschoolers, underscoring the importance of evaluating the environmental and health impacts of such compounds (Ribas‐Fitó et al., 2006).
Material Science
In the realm of material science, the synthesis of polymers and copolymers involving complex organic molecules has been explored. α,ω-Bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) was synthesized via a radical-cation phase transfer catalyzed polymerization, showcasing the potential for creating advanced materials with specific properties for various applications (Percec & Wang, 1990).
Electrochemical Applications
The electrochemical reduction of compounds structurally similar to this compound, such as methoxychlor, at carbon and silver cathodes in dimethylformamide (DMF), has been investigated. This research can inform the development of electrochemical sensors or the detoxification of environmental pollutants (McGuire & Peters, 2016).
Safety and Hazards
特性
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-19(2,18(27)25-16-6-4-12(21)10-14(16)23)8-7-17(26)24-15-5-3-11(20)9-13(15)22/h3-6,9-10H,7-8H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVYKPSUMSCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea](/img/structure/B5508321.png)

![(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B5508384.png)
![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
